molecular formula C15H13N3O2 B1241351 N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline

N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline

Cat. No. B1241351
M. Wt: 267.28 g/mol
InChI Key: YHFOOEZWVLLHPT-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydroinden-1-ylideneamino)-2-nitroaniline is a member of indanes.

Scientific Research Applications

Aerobic Mineralization and Microbial Remediation

Research has indicated that certain bacteria, like Variovorax strain VC1, can effectively degrade nitroguanidine (NQ), a compound related to nitroanilines. This process involves converting NQ into less harmful substances like ammonia, nitrous oxide, and carbon dioxide, demonstrating potential for microbial remediation of similar nitro compounds in soil (Perreault et al., 2012).

Catalytic Reduction in Environmental Applications

2-nitroaniline, a compound structurally related to the query compound, can be catalytically reduced to less toxic products. This process often involves using various catalytic systems, including silica-supported gold nanoparticles, suggesting potential environmental applications for the detoxification of similar nitro compounds (Naseem et al., 2017).

Insights into Molecular Structures and Electronic Spectra

Studies on the electronic structures and molecular conformations of N-benzylideneanilines and their derivatives, including nitro derivatives, have been conducted using techniques like photoelectron spectroscopy. These studies provide valuable insights into the molecular behavior of such compounds, which can be crucial for various scientific applications (Akaba et al., 1980).

Wastewater Treatment

Research has also explored the use of membrane-aerated biofilm reactors for treating wastewater containing nitroaniline compounds. These studies show potential in simultaneously removing nitroaniline and nitrogen from wastewater, which could be extended to similar compounds for industrial applications (Mei et al., 2020).

Enzymatic Degradation and Drug Delivery Systems

The enzymatic degradation of nitroaniline derivatives has been explored in the context of drug delivery systems. This includes the design of oligopeptide side-chains in copolymers to promote degradation by lysosomal enzymes, suggesting applications in targeted therapeutic delivery (Duncan et al., 1983).

properties

Product Name

N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-[(E)-2,3-dihydroinden-1-ylideneamino]-2-nitroaniline

InChI

InChI=1S/C15H13N3O2/c19-18(20)15-8-4-3-7-14(15)17-16-13-10-9-11-5-1-2-6-12(11)13/h1-8,17H,9-10H2/b16-13+

InChI Key

YHFOOEZWVLLHPT-DTQAZKPQSA-N

Isomeric SMILES

C1C/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C3=CC=CC=C31

Canonical SMILES

C1CC(=NNC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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